molecular formula C19H18BrN3O4 B3548531 1-(4-bromobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide

1-(4-bromobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B3548531
M. Wt: 432.3 g/mol
InChI Key: LWNKUBJMIGEESJ-UHFFFAOYSA-N
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Description

1-(4-bromobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromobenzoyl group, a nitrophenyl group, and a piperidine ring, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

1-(4-bromobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4/c20-15-6-4-14(5-7-15)19(25)22-10-8-13(9-11-22)18(24)21-16-2-1-3-17(12-16)23(26)27/h1-7,12-13H,8-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNKUBJMIGEESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromobenzoyl Intermediate: The bromobenzoyl group can be introduced through the bromination of benzoyl chloride using bromine in the presence of a catalyst.

    Nitration of Phenyl Group: The nitrophenyl group is introduced by nitrating a phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the bromobenzoyl intermediate, nitrophenyl intermediate, and piperidine ring under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(4-bromobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

1-(4-bromobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide can be compared with similar compounds, such as:

    1-(4-chlorobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(4-fluorobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide: Similar structure but with a fluorine atom instead of a bromine atom.

    1-(4-methylbenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of a bromine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-bromobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide
Reactant of Route 2
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1-(4-bromobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide

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